molecular formula C15H13ClN2O B11105838 N'-(2-chlorobenzylidene)-2-methylbenzohydrazide

N'-(2-chlorobenzylidene)-2-methylbenzohydrazide

Cat. No.: B11105838
M. Wt: 272.73 g/mol
InChI Key: ZIZRRBSGCKXVLX-LICLKQGHSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-methylbenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is derived from the condensation of 2-chlorobenzaldehyde and 2-methylbenzohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylbenzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-chlorophenyl)methylidene]-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-methylbenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-methylbenzohydrazide is unique due to the presence of the 2-chlorophenyl and 2-methylbenzohydrazide moieties, which confer specific chemical and biological properties. The chlorine substituent enhances its reactivity in substitution reactions, while the methyl group provides steric hindrance, affecting its overall reactivity and stability .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C15H13ClN2O/c1-11-6-2-4-8-13(11)15(19)18-17-10-12-7-3-5-9-14(12)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

ZIZRRBSGCKXVLX-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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